2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, is an organic compound composed of two benzene rings connected by a single carbon-carbon bond. It is a white solid with a melting point of 118-120°C. This compound has been widely studied in the scientific community due to its unique properties and potential applications in chemical synthesis and drug design.
Scientific Research Applications
2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, has a wide range of scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and other organic molecules. It has also been used in the synthesis of peptides, polymers, and other polymeric materials. Additionally, this compound has been used in the study of the structure and function of proteins, DNA, and other macromolecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, is not fully understood. However, it is believed that the compound binds to proteins and other macromolecules and modifies their structure and function. It is also believed that the compound can interact with enzymes and other proteins, leading to changes in their activity. Additionally, the compound may interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, are not completely understood. However, it is believed that the compound can have both positive and negative effects on the body. For example, it has been shown to have anti-inflammatory and antioxidant effects in animal studies. Additionally, it has been shown to have anti-cancer and anti-microbial effects.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is relatively stable and has a low toxicity. However, it is important to note that this compound can react with other compounds, resulting in undesired side reactions. Additionally, this compound is not soluble in water and must be used in organic solvents.
Future Directions
There are a number of potential future directions for 2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%. One potential direction is the development of new methods for synthesis, which could lead to more efficient and cost-effective production of the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Finally, more research could be done to explore potential applications of the compound in drug design and chemical synthesis.
Synthesis Methods
2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, can be synthesized using a variety of methods. The most commonly used method is a two-step process involving the reaction of 2-fluoro-4-methylbenzoic acid with 3-fluoro-2-methylphenyl bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired product in good yields and with high purity. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
properties
IUPAC Name |
2-fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-10(3-2-4-12(8)15)9-5-6-11(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYRISSLOSXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689252 |
Source
|
Record name | 3,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-85-7 |
Source
|
Record name | 3,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.